2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a complex organic compound featuring a cyclopentyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiophene ring through a condensation reaction, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the acylation of the thiophene derivative with cyclopentyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)pyrrole-2-yl)methyl)acetamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its furan and pyrrole analogs.
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-18(12-14-6-4-5-7-14)20-13-16-10-11-17(23-16)19(22)15-8-2-1-3-9-15/h1-3,8-11,14,19,22H,4-7,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZIGGZCJSTRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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